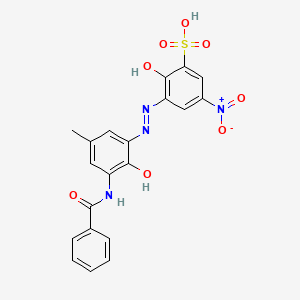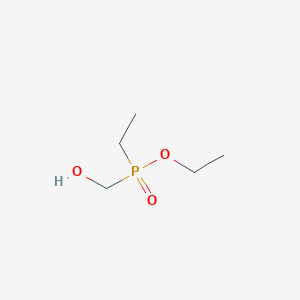![molecular formula C15H34OSn B14736718 Tributyl[(propan-2-yl)oxy]stannane CAS No. 2724-78-9](/img/structure/B14736718.png)
Tributyl[(propan-2-yl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(propan-2-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one propan-2-yloxy group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-ol under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical-mediated reductions.
Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group is replaced by other nucleophiles.
Oxidation: Although less common, it can undergo oxidation to form tin oxides.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators like azobisisobutyronitrile and solvents such as tetrahydrofuran.
Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.
Major Products
Reduction: The major products are typically the reduced forms of the substrates involved in the reaction.
Substitution: The products are the substituted organotin compounds.
Oxidation: The products include various tin oxides and other oxidized derivatives.
Applications De Recherche Scientifique
Tributyl[(propan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a precursor for other organotin compounds.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Mécanisme D'action
The mechanism of action of tributyl[(propan-2-yl)oxy]stannane involves the formation of radical intermediates. The tin atom in the compound can stabilize these radicals, facilitating various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the propan-2-yloxy group.
Tributyl[(methoxymethoxy)methyl]stannane: Contains a different alkoxy group.
Tributyl[(isopropenyl)oxy]stannane: Similar but with an isopropenyl group instead of propan-2-yloxy.
Uniqueness
Tributyl[(propan-2-yl)oxy]stannane is unique due to the presence of the propan-2-yloxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain radical-mediated reactions where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
2724-78-9 |
|---|---|
Formule moléculaire |
C15H34OSn |
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
tributyl(propan-2-yloxy)stannane |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3H,1-2H3;/q;;;-1;+1 |
Clé InChI |
LVTWJUWDINEXQX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


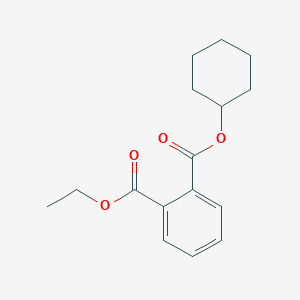
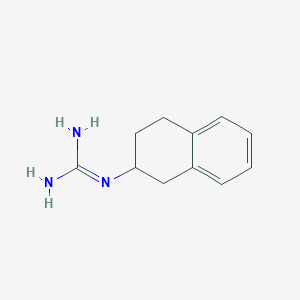
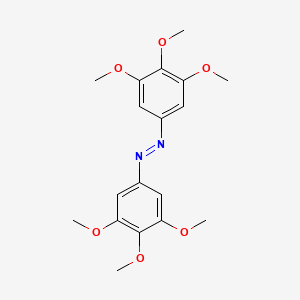
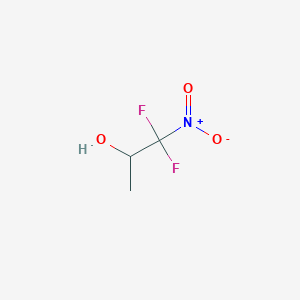

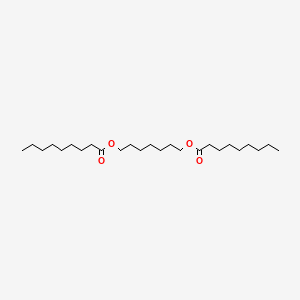
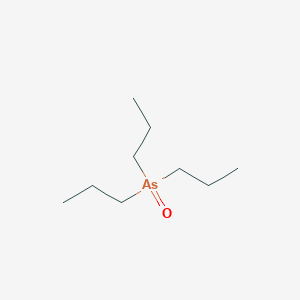
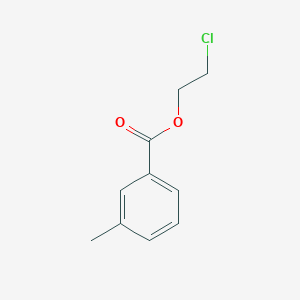


![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)

